molecular formula C5H9NO3 B055115 3-Aminotetrahydrofuran-3-carboxylic acid CAS No. 125218-55-5

3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No. B055115
M. Wt: 131.13 g/mol
InChI Key: ATUWXXVBEAYCSQ-UHFFFAOYSA-N
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Description

3-Aminotetrahydrofuran-3-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of biologically active molecules and the development of new materials. Its unique structure allows for the exploration of novel chemical reactions and properties.

Synthesis Analysis

The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid has been achieved through diastereoselective conjugate addition, yielding both isomers with high diastereomeric and enantiomeric excess (Bunnage et al., 2004). This method represents a significant advancement in the stereoselective synthesis of aminotetrahydrofuran derivatives.

Molecular Structure Analysis

Investigations into the molecular structure of 3-aminotetrahydrofuran-3-carboxylic acid derivatives have been conducted, with studies focusing on the synthesis and structural characterization of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids. These studies reveal insights into the secondary structures influenced by the tetrahydrofuran ring (Giri et al., 2012).

Scientific Research Applications

  • Synthesis and DNA/RNA Binding Properties : The synthesis of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid derived from 2-deoxy-D-ribose has been reported. This compound is used as a building block for peptide nucleic acid (PNA), showing high DNA binding affinity and specificity, preference for DNA over RNA, and reduced nonspecific interactions and self-aggregation common in PNA due to its hydrophobic nature (Sriwarom, Padungros, & Vilaivan, 2015).

  • Asymmetric Synthesis of Stereoisomers : The asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids have been achieved, important for creating compounds with potential biological activities (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

  • Structural Characterization of Homochiral Homo-Oligomers : Homochiral homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group have been synthesized, providing insights into their secondary structures, which could be crucial for developing novel biomimetic structures (Giri, Jogdand, Rajamohanan, Pandey, & Ramana, 2012).

  • Route to New δ-Sugar Amino Acid : The synthesis of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, a new δ-sugar amino acid, has been reported. This compound is an isoster of dipeptide glycine-alanine with potential use in peptidomimetics due to the presence of a tetrahydrofurane ring (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).

Safety And Hazards

The safety data sheet for 3-Aminotetrahydrofuran-3-carboxylic acid indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-aminooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWXXVBEAYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337608
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydrofuran-3-carboxylic acid

CAS RN

125218-55-5
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MC Zhang, DC Wang, GR Qu, HM Guo - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Subsequently, Chufarova and co-workers used (R)-3-aminotetrahydrofuran-3-carboxylic acid as a chiral raw material for the synthesis of the biological compound ONC1-13B (Scheme …
Number of citations: 1 pubs.rsc.org
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… copper (I) catalysed reaction of 2-fluoro-4-iodo-N-methylbenzamide (37), which in turn was obtained from intermediate compound 22, and (R)-3-aminotetrahydrofuran-3-carboxylic acid (…
Number of citations: 26 www.sciencedirect.com
AV Ivachtchenko, OD Mitkin… - Journal of Medicinal …, 2014 - ACS Publications
… The replacement of the N-Moc-l-valine moiety in compound 13a by N-Moc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (13c) or N-Moc-2-methylalanine (13f) led to dramatic reductions …
Number of citations: 18 pubs.acs.org
GC Barrett - Amino Acids and Peptides, 1991 - books.google.com
… FhthNC< CH2CH20MEM>= C (QBzl) OTMS through catalysis by TiCl4> presumably involving an oxonium chloride intermediate, to give 3-aminotetrahydrofuran-3-carboxylic acid in a …
Number of citations: 21 books.google.com

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